2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)-1-ethanone
Description
This compound integrates a phenothiazine core with a 1-methylimidazole-2-sulfanyl substituent, linked via an ethanone bridge. Phenothiazines are known for their diverse biological activities, including antipsychotic, antioxidant, and antitumor effects . Structural features such as fused conjugation (evident in the phenothiazine-imidazole system) influence electron density distribution, which is critical for reactivity and intermolecular interactions .
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-1-phenothiazin-10-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c1-20-11-10-19-18(20)23-12-17(22)21-13-6-2-4-8-15(13)24-16-9-5-3-7-14(16)21/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJSRJWGALJDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)-1-ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and phenothiazine intermediates, followed by their coupling through a sulfanyl linkage.
Imidazole Intermediate Synthesis: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, followed by methylation.
Phenothiazine Intermediate Synthesis: Phenothiazine can be synthesized via the cyclization of diphenylamine with sulfur.
Coupling Reaction: The final step involves the coupling of the imidazole and phenothiazine intermediates using a thiolating agent under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole or phenothiazine rings, leading to hydrogenated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated imidazole or phenothiazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)-1-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infections.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)-1-ethanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of their activities.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Phenothiazine Cores
A. (10-Methyl-10H-phenothiazin-1-yl)(phenyl)methanone (PTZ-KT) and 1-(2-(10H-phenothiazin-10-yl)phenyl)ethan-1-one (BP-PT)
- Structural Differences: PTZ-KT lacks the imidazole-sulfanyl group, instead featuring a phenyl ketone.
- Electronic Properties : Natural Population Analysis (NPA) charges revealed that fused conjugation in the target compound stabilizes charge distribution more effectively than PTZ-KT or BP-PT. This enhances redox stability in applications such as battery electrolytes .
B. 2-(10H-Phenothiazin-10-yl)-1-(piperidin-1-yl)ethan-1-one (Compound 6)
- Functional Group Variation : Replaces the imidazole-sulfanyl group with a piperidine moiety.
- Biological Activity : Demonstrated moderate inhibition of bacterially expressed TLK1B kinase (relevant in cancer), suggesting that nitrogen-containing substituents influence target selectivity .
C. 1-(10-Methyl-10H-phenothiazin-2-yl)ethan-1-one
- Simplified Structure : Contains an acetyl group instead of the sulfanyl-imidazole chain.
- Implications : Reduced molecular weight (255.33 g/mol vs. ~367 g/mol for the target compound) likely improves solubility but diminishes redox activity due to the absence of sulfur .
Sulfur-Containing Analogues
A. 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone
- Structural Variation : Benzothiazole replaces imidazole in the sulfanyl group.
- Impact : The larger aromatic benzothiazole system may enhance π-π stacking interactions but reduce conformational flexibility compared to the target compound’s imidazole .
B. 1-(2-(Methylthio)-10H-phenothiazin-10-yl)-2-(piperidin-1-yl)ethanone (9b)
- Substituent Effects : Methylthio and piperidine groups alter electronic and steric profiles.
- Pharmacokinetics : Molecular weight (386 g/mol) and logP values suggest improved blood-brain barrier penetration, relevant for CNS-targeted therapies .
Anti-Anxiety Derivatives (4a–4j Series)**
- Key Compounds : 4e and 4g (nitro-substituted derivatives) showed superior anti-anxiety activity (Elevated Plus Maze model) with docking scores of -9.8 and -10.2, respectively, outperforming diazepam (-8.7).
- Design Insight : Electron-withdrawing nitro groups enhance binding to GABA_A receptors, highlighting the role of substituent electronics in biological activity .
Data Tables
Table 1: Structural and Electronic Comparison
Key Research Findings
- Electron Density and Redox Activity : The target compound’s fused conjugation stabilizes electron density, making it superior to PTZ-KT and BP-PT in redox applications .
- Substituent-Driven Bioactivity : Nitrogen-containing groups (e.g., piperidine in Compound 6) or electron-withdrawing substituents (e.g., nitro in 4e) dictate target engagement and potency .
- Sulfur’s Role : Sulfanyl groups enhance redox properties but may reduce solubility; methylthio derivatives (e.g., 9b) balance this with improved pharmacokinetics .
Biological Activity
The compound 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)-1-ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article discusses its synthesis, characterization, and various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 277.34 g/mol. The structure includes a phenothiazine moiety, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H15N3O2S |
| Molecular Weight | 277.34 g/mol |
| IUPAC Name | This compound |
| SMILES Representation | CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NO)C |
| InChI Key | KKPWLEDZKPGXQJ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of phenothiazine derivatives with imidazole-based sulfanyl groups. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing in organic solvents and purification through recrystallization.
Antimicrobial Activity
Research indicates that compounds related to phenothiazine exhibit significant antimicrobial properties. For instance, derivatives of phenothiazine have shown effectiveness against Staphylococcus aureus and Bacillus subtilis , with some compounds demonstrating comparable efficacy to standard antibiotics like streptomycin .
Case Study:
A study evaluated the antimicrobial activity of synthesized phenothiazine derivatives using the disc diffusion method. Compounds were tested at concentrations of 100 µg/mL, 10 µg/mL, and 1 µg/mL against various bacterial strains. Results indicated that several derivatives inhibited bacterial growth effectively, particularly against gram-positive bacteria.
Antitumor Activity
Phenothiazine derivatives are also noted for their antitumor activity. A study assessed the effects of these compounds on HEp-2 tumor cells, revealing that specific substitutions on the phenothiazine ring significantly influenced their cytotoxicity. The TCID50 values varied widely based on structural modifications, indicating that careful design can enhance antitumor efficacy .
Anti-inflammatory Activity
In addition to antimicrobial and antitumor properties, this compound has shown potential anti-inflammatory effects. The carrageenan-induced paw edema model has been utilized to evaluate the anti-inflammatory activity of related compounds, demonstrating significant reductions in edema when administered at specific dosages.
While the precise mechanism of action for This compound remains under investigation, it is hypothesized that its biological activities may be attributed to the modulation of various signaling pathways involved in inflammation and cell proliferation. The imidazole ring may play a critical role in interacting with biological targets due to its nitrogen atoms' ability to form hydrogen bonds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
